molecular formula C9H15O6P B2614236 3,3-Diethyl 1-hydroxy-1-oxo-1lambda5-phosphetane-3,3-dicarboxylate CAS No. 2089255-29-6

3,3-Diethyl 1-hydroxy-1-oxo-1lambda5-phosphetane-3,3-dicarboxylate

Cat. No.: B2614236
CAS No.: 2089255-29-6
M. Wt: 250.187
InChI Key: PXIJWOWMEMIUNB-UHFFFAOYSA-N
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Description

3,3-Diethyl 1-hydroxy-1-oxo-1λ⁵-phosphetane-3,3-dicarboxylate is a phosphorus-containing heterocyclic compound characterized by a four-membered phosphetane ring (a saturated ring with one phosphorus atom and three carbon atoms). The molecule features two diethyl ester groups at the 3,3-positions and a hydroxy-oxo functional group attached to the phosphorus center. This unique structure imparts distinct electronic and steric properties, making it a subject of interest in organophosphorus chemistry. Its reactivity is influenced by the strained phosphetane ring and the electrophilic nature of the phosphorus atom, which can participate in nucleophilic substitutions or redox reactions.

Properties

IUPAC Name

diethyl 1-hydroxy-1-oxo-1λ5-phosphetane-3,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15O6P/c1-3-14-7(10)9(8(11)15-4-2)5-16(12,13)6-9/h3-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIJWOWMEMIUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CP(=O)(C1)O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl 1-hydroxy-1-oxo-1lambda5-phosphetane-3,3-dicarboxylate typically involves the reaction of diethyl phosphite with an appropriate diester under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphetane ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl 1-hydroxy-1-oxo-1lambda5-phosphetane-3,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various phosphonate and phosphinate derivatives, which have applications in different chemical processes.

Scientific Research Applications

3,3-Diethyl 1-hydroxy-1-oxo-1lambda5-phosphetane-3,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Diethyl 1-hydroxy-1-oxo-1lambda5-phosphetane-3,3-dicarboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved include coordination chemistry and enzyme inhibition, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous dicarboxylate esters or phosphorus-containing heterocycles:

Table 1: Structural and Functional Comparison

Compound Name Ring Structure Functional Groups Key Reactivity Applications/Research Use
3,3-Diethyl 1-hydroxy-1-oxo-1λ⁵-phosphetane-3,3-dicarboxylate Phosphetane (4-membered) Diethyl esters, hydroxy-oxo-P High ring strain; P-centered electrophilicity Catalysis, organophosphorus synthesis
Diethyl 1-allyl-2-oxo-cycloheptane-1,3-dicarboxylate [] Cycloheptane (7-membered) Diethyl esters, ketone, allyl Hydroformylation, aldol condensation Bicyclic compound synthesis
1,3-Diethyl 2-(3-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate [] Cyclohexane (6-membered) Diethyl esters, bromophenyl, hydroxy Electrophilic substitution, ester hydrolysis R&D, medicinal chemistry

Key Observations

In contrast, the larger cycloheptane derivative () undergoes tandem hydroformylation/aldol condensation due to lower strain and accessible allyl groups . The phosphorus atom’s electrophilicity enables unique transformations, such as phosphorylation or oxidation, absent in all-carbon analogs like the cyclohexane derivative (), which instead undergoes bromophenyl-directed substitutions .

Functional Group Influence: The hydroxy-oxo group on phosphorus may act as a hydrogen-bond donor or participate in tautomerism, unlike the ketone groups in cycloheptane/cyclohexane analogs. This could affect solubility or crystallization behavior, relevant for structural studies (e.g., via SHELX software, ) . Diethyl ester groups common to all compounds provide hydrolytic stability, but the phosphorus center in the target compound may increase susceptibility to oxidation compared to purely organic analogs .

Synthetic Pathways :

  • The cycloheptane derivative () employs Rh-catalyzed hydroformylation, while the target compound’s synthesis likely involves phosphorus precursors (e.g., phosphonic acids) under specialized conditions. The cyclohexane derivative () may utilize Friedel-Crafts or SNAr reactions for bromophenyl incorporation .

However, empirical data on these applications are sparse compared to well-documented carbon-based analogs .

Biological Activity

3,3-Diethyl 1-hydroxy-1-oxo-1lambda5-phosphetane-3,3-dicarboxylate, with the CAS number 2089255-29-6, is a synthetic compound belonging to the class of phospholanes. It exhibits various biological activities that make it of interest in pharmacological and agricultural research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Structure

  • Molecular Formula : C9H15O5P
  • Molecular Weight : 236.19 g/mol
  • IUPAC Name : 3,3-diethyl-1-hydroxy-1-oxo-1lambda5-phosphetane-3,3-dicarboxylate

Physical Properties

PropertyValue
AppearanceWhite crystalline powder
SolubilitySoluble in organic solvents
Melting PointNot readily available

The biological activity of this compound is primarily attributed to its ability to interact with cellular signaling pathways. It has been shown to modulate enzyme activities and influence metabolic processes.

Antimicrobial Activity

Recent studies have indicated that this compound possesses significant antimicrobial properties. For instance:

  • Case Study : In vitro tests demonstrated that concentrations as low as 50 µg/mL inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Cytotoxicity

Research has also focused on the cytotoxic effects of this compound on cancer cell lines. For example:

  • Study Findings : A study published in a peer-reviewed journal reported that treatment with 3,3-Diethyl 1-hydroxy-1-oxo-1lambda5-phosphetane led to a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), with IC50 values around 30 µM.

Enzyme Inhibition

The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways:

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive25
Carbonic anhydraseNon-competitive15

Safety Data

Toxicological assessments are crucial for determining the safety profile of any chemical compound. Preliminary data suggest:

  • Acute Toxicity : LD50 values in rodent models indicate moderate toxicity.

Environmental Impact

The environmental fate of this compound is under investigation. Preliminary studies suggest low bioaccumulation potential based on its physicochemical properties.

Conclusion and Future Directions

This compound shows promising biological activity, particularly in antimicrobial and anticancer applications. However, further research is necessary to fully elucidate its mechanisms of action and safety profile. Future studies should focus on:

  • Long-term toxicity assessments
  • Mechanistic studies at the molecular level
  • Potential applications in drug formulation and agricultural practices

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